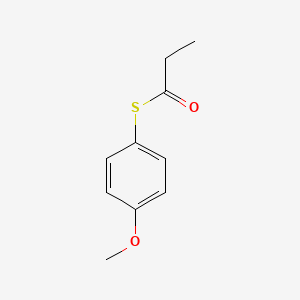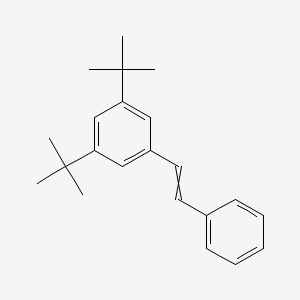
CID 78061269
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier “CID 78061269” is a chemical entity listed in the PubChem database
Métodos De Preparación
Synthetic Routes: The synthesis of CID 78061269 may involve multi-step organic reactions, starting from readily available precursors. Each step would be carefully controlled to ensure the desired chemical transformations.
Reaction Conditions: The reactions might require specific conditions such as controlled temperature, pressure, and the use of catalysts to facilitate the desired chemical changes.
Análisis De Reacciones Químicas
CID 78061269 undergoes various types of chemical reactions, including but not limited to:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions: Typical reagents might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
CID 78061269 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound may be used in biological studies to understand its effects on different biological systems.
Industry: In industrial settings, this compound might be used in the production of other chemicals or materials.
Mecanismo De Acción
The mechanism of action of CID 78061269 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to a series of biochemical reactions that result in its observed effects. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
CID 78061269 can be compared with other similar compounds to highlight its uniqueness. Similar compounds might include those with comparable chemical structures or properties. The comparison would focus on aspects such as:
Chemical Structure: Differences in the chemical structure that confer unique properties to this compound.
Reactivity: Variations in reactivity and the types of reactions each compound undergoes.
Similar Compounds
Some similar compounds to this compound include:
CID 71297889:
Cyclohexanecarboxylic acid: Another compound that undergoes similar types of chemical reactions.
By understanding the unique properties and applications of this compound, researchers can better utilize this compound in their scientific endeavors.
Propiedades
Fórmula molecular |
C12H15Si |
|---|---|
Peso molecular |
187.33 g/mol |
InChI |
InChI=1S/C12H15Si/c1-2-3-4-6-9-12(13)10-7-5-8-11-12/h5,7-8,10H,2-4,11H2,1H3 |
Clave InChI |
ZLYTUKYRSXHPSV-UHFFFAOYSA-N |
SMILES canónico |
CCCCC#CC1(CC=CC=C1)[Si] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(Bicyclo[2.2.1]heptan-1-yl)acetic anhydride](/img/structure/B14280396.png)
![3,3'-Difluoro-4-[(6-methyloctyl)oxy]-4'-undecyl-1,1'-biphenyl](/img/structure/B14280397.png)
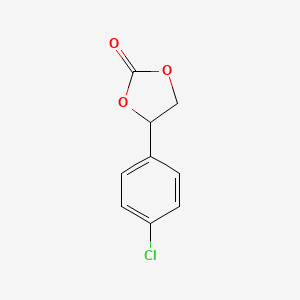
![6-[({5-[(E)-Phenyldiazenyl]pyridin-2-yl}amino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14280402.png)
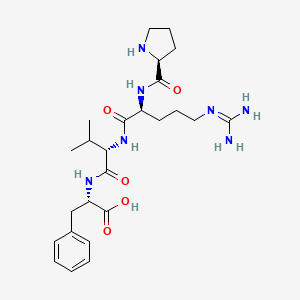
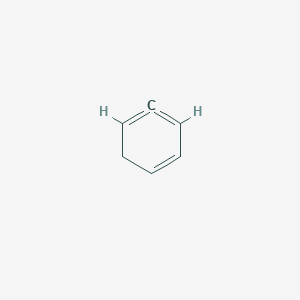
![Silane, [(1-cyclohexyl-2-propenyl)oxy]trimethyl-](/img/structure/B14280421.png)
